3-Ethyl-4-hydroxybenzonitrile

Übersicht

Beschreibung

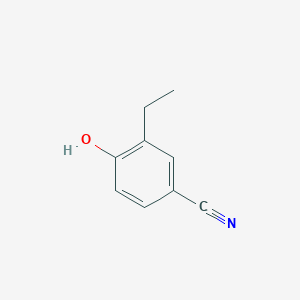

3-Ethyl-4-hydroxybenzonitrile: is an organic compound with the molecular formula C9H9NO. It is characterized by the presence of an ethyl group at the third position, a hydroxyl group at the fourth position, and a nitrile group attached to a benzene ring. This compound is used in various chemical and industrial applications due to its unique structural properties .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 3-Ethyl-4-hydroxybenzonitrile can be achieved through several methods. One common approach involves the reaction of 3-ethylphenol with cyanogen bromide in the presence of a base. The reaction typically occurs under mild conditions and yields the desired product with high purity .

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure consistent quality and yield. The process may include steps such as purification through recrystallization or distillation to obtain the compound in its pure form .

Analyse Chemischer Reaktionen

Types of Reactions: 3-Ethyl-4-hydroxybenzonitrile undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The nitrile group can be reduced to form an amine.

Substitution: The ethyl group can be substituted with other functional groups through electrophilic aromatic substitution reactions

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.

Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are employed.

Substitution: Halogenating agents like bromine or chlorine can be used under acidic conditions

Major Products Formed:

Oxidation: 3-Ethyl-4-hydroxybenzaldehyde or 3-Ethyl-4-hydroxyacetophenone.

Reduction: 3-Ethyl-4-aminobenzonitrile.

Substitution: Various halogenated derivatives

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis

Intermediate in Organic Synthesis

3-Ethyl-4-hydroxybenzonitrile serves as a crucial intermediate in the synthesis of more complex organic molecules. Its functional groups allow it to participate in various chemical reactions, making it versatile for producing derivatives with different properties. For instance, it can be oxidized to form 3-Ethyl-4-hydroxybenzaldehyde or reduced to yield 3-Ethyl-4-aminobenzonitrile.

| Reaction Type | Product |

|---|---|

| Oxidation | 3-Ethyl-4-hydroxybenzaldehyde |

| Reduction | 3-Ethyl-4-aminobenzonitrile |

| Substitution | Various halogenated derivatives |

Biological Research

Potential Biological Activities

Research indicates that this compound exhibits antimicrobial and anticancer properties. The compound's hydroxyl group can form hydrogen bonds with biological molecules, enhancing its interaction with cellular targets. Studies suggest it may influence cellular pathways related to cancer and microbial resistance.

Mechanism of Action

The mechanism of action involves the interaction of the hydroxyl group with various molecular targets, potentially leading to biological effects such as inhibition of cell proliferation or disruption of microbial cell walls.

Pharmaceutical Applications

Pharmaceutical Intermediate

Ongoing research is investigating the potential of this compound as a pharmaceutical intermediate. Its structural features make it a candidate for developing drugs targeting specific biological pathways, particularly in oncology and infectious disease treatments.

Industrial Applications

Dyes and Pigments Production

In industrial chemistry, this compound is utilized in the production of dyes and pigments. Its ability to undergo various chemical transformations allows for the synthesis of colorants used in textiles and coatings.

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial efficacy of derivatives of this compound against several pathogenic bacteria. The results indicated significant inhibition zones, suggesting its potential as a lead compound for developing new antimicrobial agents.

Case Study 2: Anticancer Properties

In vitro studies demonstrated that this compound could inhibit the growth of cancer cell lines. Further investigation into its mechanism revealed that it induces apoptosis through reactive oxygen species (ROS) generation.

Wirkmechanismus

The mechanism of action of 3-Ethyl-4-hydroxybenzonitrile involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, while the nitrile group can participate in nucleophilic addition reactions. These interactions can affect cellular pathways and lead to various biological effects .

Vergleich Mit ähnlichen Verbindungen

Benzonitrile: Lacks the ethyl and hydroxyl groups, making it less reactive in certain chemical reactions.

4-Hydroxybenzonitrile: Lacks the ethyl group, which affects its solubility and reactivity.

3-Ethylbenzonitrile: Lacks the hydroxyl group, impacting its hydrogen bonding capabilities.

Uniqueness: 3-Ethyl-4-hydroxybenzonitrile is unique due to the presence of both the ethyl and hydroxyl groups, which enhance its reactivity and versatility in chemical synthesis and biological applications .

Biologische Aktivität

3-Ethyl-4-hydroxybenzonitrile is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological properties, synthesis methods, and relevant case studies.

This compound is a substituted benzonitrile that possesses a hydroxyl group and an ethyl group on the aromatic ring. The synthesis of this compound has been optimized through various methods, with a notable improvement in yield and purity reported in recent studies. For instance, a second-generation process was developed that utilized non-classical nitrile formation techniques, achieving an overall yield of 69% with excellent purity (99.3% a/a) .

Biological Activity Overview

The biological activities of this compound have been explored primarily in the context of its pharmacological potential. The compound has shown promise as a modulator in various biological systems, particularly in receptor interactions.

1. Antimicrobial Activity:

Research indicates that derivatives of benzonitriles, including this compound, exhibit antimicrobial properties. In particular, studies have demonstrated that certain analogs can inhibit the growth of Pneumocystis carinii, which is critical for developing treatments for opportunistic infections .

2. Antitumor Activity:

The compound has also been evaluated for its antitumor potential. In vitro studies have revealed that it can induce apoptosis in cancer cell lines, suggesting its utility as an anticancer agent. The mechanism involves the modulation of specific signaling pathways associated with cell survival and proliferation.

3. Androgen Receptor Modulation:

Another area of interest is the compound's role as a selective androgen receptor modulator (SARM). It has been noted that structural modifications to benzonitrile derivatives can enhance their binding affinity to androgen receptors, potentially leading to therapeutic applications in muscle-wasting conditions and other hormonal therapies .

Case Studies

Several studies have highlighted the biological activity of this compound:

- Study on Antimicrobial Effects: In an ATP bioassay involving Pneumocystis carinii, compounds related to this compound demonstrated significant reductions in ATP levels, indicating effective antimicrobial activity .

- Antitumor Mechanism Investigation: A detailed investigation into the apoptotic pathways activated by this compound showed that it could downregulate anti-apoptotic proteins while upregulating pro-apoptotic factors in cancer cells .

Data Table: Summary of Biological Activities

Eigenschaften

IUPAC Name |

3-ethyl-4-hydroxybenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO/c1-2-8-5-7(6-10)3-4-9(8)11/h3-5,11H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOGUHLJHWBRZST-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C=CC(=C1)C#N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

147.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.